Aminogenistein

Description

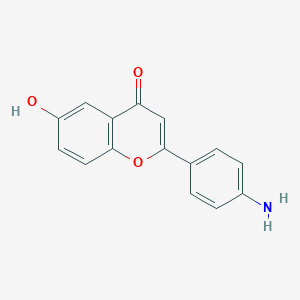

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-6-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQRUOMICVULNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157310 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132018-32-7 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132018327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aminogenistein: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Abstract

Aminogenistein, systematically known as 4'-Amino-6-hydroxyflavone, is a synthetic flavone derivative recognized for its targeted biological activity. Unlike its extensively studied phytoestrogen relative, genistein, this compound possesses a unique substitution pattern that confers potent and specific inhibitory activity against the lymphocyte-specific protein tyrosine kinase p56lck. This guide provides an in-depth exploration of the chemical architecture of this compound, outlines a validated synthetic pathway, details its mechanism of action, and presents standardized protocols for its biological evaluation. This document is intended to serve as a comprehensive technical resource for researchers in medicinal chemistry, immunology, and oncology.

Chemical Identity and Structural Elucidation

The precise biological function of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. This compound is a prime example of how specific substitutions on a common flavonoid scaffold can redirect its biological targets.

Nomenclature and Identification

-

Systematic (IUPAC) Name: 2-(4-aminophenyl)-6-hydroxychromen-4-one[1][2][3]

-

CAS Number: 132018-32-7[3]

Core Chemical Structure

This compound is a member of the flavone class of compounds, which are built upon a 2-phenyl-4H-1-benzopyran-4-one backbone. Its molecular formula is C₁₅H₁₁NO₃, with a molecular weight of approximately 253.26 g/mol .[3] The structure consists of a central, oxygen-containing heterocyclic C ring, fused to a phenolic A ring and attached to a phenyl B ring at the 2-position.

The defining features of this compound are two key substitutions on this flavone scaffold:

-

A 6-hydroxyl (-OH) group on the A ring.

-

A 4'-amino (-NH₂) group on the B ring.

These two functional groups are critical for its high-affinity interaction with its primary biological target, p56lck.

Caption: Inhibition of the T-Cell activation pathway by this compound.

Experimental Protocols

The following protocols provide standardized methods for evaluating the biological activity of this compound.

Protocol: In Vitro p56lck Kinase Assay

This protocol outlines a general, non-radioactive, ELISA-based method for measuring the inhibitory activity of this compound against recombinant p56lck.

Principle: A biotinylated peptide substrate is immobilized on a streptavidin-coated plate. The kinase reaction is performed in the presence of ATP and the test compound. The extent of phosphorylation is detected using a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Materials:

-

Recombinant active p56lck enzyme.

-

Streptavidin-coated 96-well plates.

-

Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1).

-

Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

-

ATP solution.

-

This compound stock solution in DMSO.

-

Anti-phosphotyrosine-HRP antibody.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

TMB Substrate.

-

Stop Solution (e.g., 2 N H₂SO₄).

-

Microplate reader.

Procedure:

-

Substrate Coating: Add 100 µL of the biotinylated peptide substrate (diluted in PBS) to each well of the streptavidin-coated plate. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the substrate solution and wash each well 3 times with 200 µL of Wash Buffer.

-

Compound Addition: Prepare serial dilutions of this compound in Kinase Assay Buffer. Add 10 µL of each dilution to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

-

Kinase Reaction: Prepare a master mix containing Kinase Assay Buffer, ATP (at the Kₘ concentration), and p56lck enzyme. Add 40 µL of this mix to each well to initiate the reaction.

-

Incubation: Incubate the plate for 60-90 minutes at 30°C.

-

Detection: Aspirate the reaction mixture and wash the wells 3 times. Add 100 µL of diluted anti-phosphotyrosine-HRP antibody to each well. Incubate for 1 hour at room temperature.

-

Final Wash: Aspirate the antibody solution and wash the wells 5 times with Wash Buffer.

-

Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: MTT Cell Proliferation Assay

This protocol measures the effect of this compound on the metabolic activity of a cell line (e.g., Jurkat T-cells) as an indicator of cell viability and proliferation.

Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. T[4][5]he crystals are then solubilized, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.

-

Jurkat cells (or other suitable suspension T-cell line).

-

RPMI-1640 medium supplemented with 10% FBS.

-

This compound stock solution in DMSO.

-

MTT solution (5 mg/mL in sterile PBS). *[4] Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl). *[6] Sterile 96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. 2[6]. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of these dilutions to the cells (final volume 200 µL/well). Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. 5[1]. Formazan Formation: Return the plate to the incubator and incubate for 4 hours. D[1][6]uring this time, viable cells will convert the MTT to purple crystals.

-

Solubilization: Add 100 µL of Solubilization Solution to each well. P[1][6]ipette up and down gently to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution. 7[4]. Data Acquisition: Read the absorbance at 570 nm. A[6] reference wavelength of 630 nm can be used to subtract background. 8[4]. Analysis: Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound represents a precisely engineered molecular probe and a potential therapeutic lead. Its structure, centered on a 4'-amino and 6-hydroxy substituted flavone core, is optimized for potent and specific inhibition of the p56lck tyrosine kinase. This guide has provided a comprehensive overview of its chemical identity, a viable synthetic route, its targeted mechanism of action within the T-cell activation pathway, and robust protocols for its preclinical evaluation. This foundational knowledge is critical for researchers aiming to further explore the therapeutic potential of Lck inhibition in immunology and oncology.

References

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

-

Gaspar, A., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(10), 842-848. Retrieved from [Link]

-

Gaspar, A., et al. (2004). A novel approach to the synthesis of 6-amino-7-hydroxy-flavone. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125519, 4'-Amino-6-hydroxyflavone. Retrieved from [Link]

-

Veillette, A., et al. (1989). The lymphocyte-specific tyrosine protein kinase p56lck. Seminars in immunology, 1(4), 435-442. Retrieved from [Link]

Sources

- 1. chondrex.com [chondrex.com]

- 2. A novel approach to the synthesis of 6-amino-7-hydroxy-flavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4'-Amino-6-hydroxyflavone | C15H11NO3 | CID 125519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchhub.com [researchhub.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

Aminogenistein synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Aminogenistein

Abstract

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential as a scaffold in drug discovery due to its wide range of biological activities.[1][2] Chemical modification of the genistein backbone is a key strategy to enhance its pharmacological properties, such as solubility, bioavailability, and target specificity. The introduction of an aminomethyl group via the Mannich reaction yields this compound, a derivative with modified physicochemical properties and a versatile handle for further chemical elaboration.[3] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying principles of the Mannich reaction. Furthermore, it presents a multi-step purification strategy, emphasizing the synergistic use of column chromatography and ion exchange chromatography to achieve high purity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, in-depth understanding of the production and isolation of this compound derivatives.

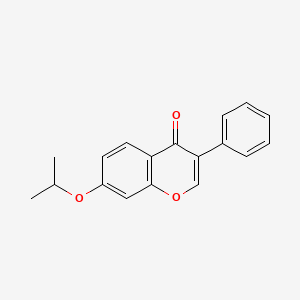

Introduction to this compound

Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring phytoestrogen known for its potential in preventing and treating a variety of chronic diseases.[4] Its therapeutic applications, however, can be limited by factors such as low aqueous solubility.[5] The synthesis of this compound, a class of derivatives bearing an aminomethyl substituent, is a strategic approach to address these limitations.

The key structural modification is the introduction of a basic amino group, which can significantly improve aqueous solubility through salt formation at physiological pH. This amino group also serves as a critical synthetic handle for conjugating other molecules, thereby enabling the development of targeted therapies or probes. The most common and efficient method for this transformation is the aminomethylation of the electron-rich aromatic A-ring of genistein via the Mannich reaction.[3][6]

Synthesis of this compound via the Mannich Reaction

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound synthesis, it is the condensation of an amine (primary or secondary), formaldehyde, and the genistein molecule, which contains reactive hydrogen atoms on its phenolic ring.[3][7]

Principle and Mechanism

The reaction proceeds through two primary stages:

-

Formation of the Iminium Ion: The amine reacts with formaldehyde to form an iminium ion (also known as an Eschenmoser salt precursor). This electrophilic species is the key aminomethylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich A-ring of genistein acts as a nucleophile, attacking the iminium ion. This substitution occurs preferentially at the C8 position, which is ortho to both the C7 and C5 hydroxyl groups, due to steric hindrance at the C6 position.

Caption: The Mannich reaction for this compound synthesis.

Experimental Protocol: Synthesis of 8-(Dimethylaminomethyl)genistein

This protocol describes a representative synthesis using dimethylamine.

Materials:

-

Genistein (1.0 eq)

-

Dimethylamine (40% aqueous solution, 1.2 eq)

-

Formaldehyde (37% aqueous solution, 1.2 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate and Water (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve genistein in ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Sequentially add the aqueous solutions of dimethylamine and formaldehyde dropwise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and acidify with HCl to a pH of ~2. This protonates the this compound, making it water-soluble, while unreacted genistein remains in the organic phase.

-

Extraction: Evaporate the ethanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. The unreacted genistein will partition into the ethyl acetate layer. Separate the aqueous layer containing the product.

-

Isolation: Neutralize the aqueous layer with sodium bicarbonate until a precipitate forms. Cool the mixture to maximize precipitation.

-

Collection: Collect the crude this compound product by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of crude this compound.

Purification Strategies for this compound

The crude product from the synthesis contains unreacted genistein, the desired this compound, and other impurities. A multi-step purification process is essential to obtain a high-purity compound.

Primary Purification: Silica Gel Column Chromatography

This technique separates compounds based on their polarity. This compound, with its additional aminomethyl group, is significantly more polar than the starting genistein.

Protocol:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or DMSO) and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the packed column.

-

Elution: Begin elution with a solvent system of low polarity (e.g., dichloromethane). Gradually increase the polarity by adding methanol (a gradient elution, e.g., from 100% DCM to 95:5 DCM:MeOH).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified this compound.

High-Purity Purification: Cation Exchange Chromatography

This method leverages the basicity of the newly introduced amino group, providing excellent selectivity.[8][9] At a pH below its pKa, the amino group is protonated, carrying a positive charge. This allows it to bind to a negatively charged cation exchange resin, while neutral molecules like genistein pass through.

Protocol:

-

Resin Preparation: Use a strong acid cation exchange resin (e.g., Dowex 50WX8) and equilibrate it with a low pH buffer (e.g., 0.1 M acetic acid, pH ~3).

-

Sample Loading: Dissolve the partially purified product from the silica column in the equilibration buffer and load it onto the resin column.

-

Washing: Wash the column extensively with the equilibration buffer to remove any non-binding impurities (like residual genistein).

-

Elution: Elute the bound this compound by increasing the pH or ionic strength of the buffer. A common method is to use a basic eluent, such as 2% ammonium hydroxide in water, which neutralizes the amino group, releasing it from the resin.[9]

-

Desalting & Isolation: Collect the fractions containing the product. Lyophilize or evaporate the solvent to remove the volatile buffer and obtain the high-purity this compound.

Caption: A multi-step workflow for this compound purification.

Comparison of Purification Methods

| Method | Principle | Scale | Advantages | Disadvantages |

| Silica Gel Chromatography | Adsorption based on polarity[10][11] | Lab Scale | Good for removing non-polar impurities; widely available. | Can have lower resolution for similar compounds; requires organic solvents. |

| Cation Exchange | Reversible binding of cations[8][9] | Lab to Process Scale | Highly selective for basic compounds; aqueous buffers. | Requires product to be charged; desalting step may be needed. |

| Sephadex LH-20 | Size exclusion and partition[10] | Lab Scale | Excellent for final polishing of flavonoids; removes polymeric impurities. | Low capacity; slow flow rates. |

| HSCCC | Liquid-liquid partition[12][13] | Lab to Pilot Scale | No solid support (no irreversible adsorption); high recovery. | Requires specialized equipment; solvent system selection can be complex. |

Characterization and Quality Control

After purification, the identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[14][15] The appearance of new signals corresponding to the aminomethyl group (a singlet for the -CH₂- and signals for the N-alkyl groups) and shifts in the aromatic region of the genistein backbone confirm a successful reaction.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound.[12] A single sharp peak on a reversed-phase column indicates high purity.

Conclusion

The synthesis of this compound via the Mannich reaction is a robust and versatile method for modifying the genistein scaffold. This derivatization not only enhances the molecule's physicochemical properties but also provides a platform for creating more complex and targeted therapeutic agents. The success of the synthesis is critically dependent on a well-designed purification strategy. A sequential approach, utilizing the orthogonal separation principles of polarity (silica gel) and charge (ion exchange chromatography), is highly effective for isolating this compound in high purity. The methodologies detailed in this guide provide a solid foundation for researchers to produce and purify these promising compounds for further investigation in drug discovery and development.

References

-

Salehi, B., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. MDPI. Available at: [Link]

-

Wang, Y., et al. (2015). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. PMC - NIH. Available at: [Link]

-

Li, Y., et al. (2019). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. MDPI. Available at: [Link]

-

Wang, L., et al. (2008). Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]

-

Saeed, M., et al. (2023). Genistein Co-Amorphous Systems with Amino Acids: An Investigation into Enhanced Solubility and Biological Activity. MDPI. Available at: [Link]

-

Ochoyi, O. J., et al. (2015). Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. IOSR Journal. Available at: [Link]

-

Li, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. NIH. Available at: [Link]

- Tsunekawa, H., et al. (2007). Process for purification of amino acid. Google Patents.

- Yamada, K., et al. (1979). Method for purification of an amino acid using ion exchange resin. Google Patents.

-

Singh, A., & Parle, A. (Year N/A). Synthesis of some Amide derivatives and their Biological activity. ResearchGate. Available at: [Link]

-

Wang, H., et al. (2021). Three-component radical homo Mannich reaction. PMC - NIH. Available at: [Link]

-

Zierau, O., et al. (Year N/A). Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. Europe PMC. Available at: [Link]

-

Gomha, S. M., et al. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

Koga, H., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. Available at: [Link]

-

Aisenbrey, C., et al. (2015). On the role of NMR spectroscopy for characterization of antimicrobial peptides. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. (Year N/A). Synthesis of amidines. Available at: [Link]

-

Li, Y., et al. (2009). Genistein depletes telomerase activity through cross-talk between genetic and epigenetic mechanisms. PMC - NIH. Available at: [Link]

-

Kumar, N., et al. (2022). Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

-

Aisenbrey, C., et al. (2015). On the role of NMR spectroscopy for characterization of antimicrobial peptides. PubMed. Available at: [Link]

-

Taha, M., et al. (2019). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ResearchGate. Available at: [Link]

-

El-Elimat, T., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. Available at: [Link]

-

Aisenbrey, C., et al. (2016). (PDF) On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. ResearchGate. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC - NIH. Available at: [Link]

-

de la Torre, A., et al. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available at: [Link]

-

ResearchGate. (2016). ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. Available at: [Link]

-

Brown, A. G., et al. (1995). Synthesis and biological activity of AM-112 and related oxapenem analogues. PubMed. Available at: [Link]

- Pore, S. K., et al. (2021). Synthesis of a-amanitin and its derivatives. Google Patents.

-

Bio-Rad. (Year N/A). His-Tag Purification. Available at: [Link]

-

de la Torre, A., et al. (2024). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Beilstein Archives. Available at: [Link]

-

Cłapka, M., & Szlis, M. (2022). Genistein—Opportunities Related to an Interesting Molecule of Natural Origin. MDPI. Available at: [Link]

-

Mocan, A., et al. (2021). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. NIH. Available at: [Link]

-

Boivin, A., et al. (2011). Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase. PMC - NIH. Available at: [Link]

-

Gaberc-Porekar, V., & Menart, V. (2001).[16] Purification of Proteins Using Polyhistidine Affinity Tags. PMC - NIH. Available at: [Link]

-

Li, Y., & Hilderbrand, A. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Taylor & Francis Online. Available at: [Link]

- Ota, M., et al. (2009). Method for purification of oligopeptides. Google Patents.

-

de la Torre, A., et al. (2024). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available at: [Link]

-

Hsieh, C. Y., et al. (1999). Genistein enhances N-nitrosomethylurea-induced rat mammary tumorigenesis. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (Year N/A). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

Sources

- 1. Genistein depletes telomerase activity through cross-talk between genetic and epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2007119369A1 - Process for purification of amino acid - Google Patents [patents.google.com]

- 9. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Amidine synthesis [organic-chemistry.org]

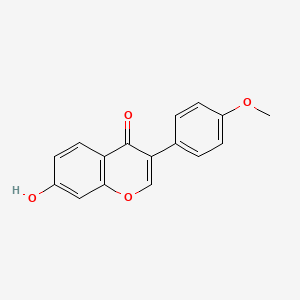

An In-Depth Technical Guide to the Molecular Mechanism of Action of Genistein

Note to the Reader: The compound "Aminogenistein" is not found in the established scientific literature. Therefore, this guide focuses on the extensively researched parent compound, Genistein . The principles, mechanisms, and experimental protocols detailed herein for Genistein provide the essential scientific foundation upon which the activity of a hypothetical amino-derivative could be postulated and investigated.

Prepared by: Gemini, Senior Application Scientist

Abstract

Genistein, a naturally occurring isoflavone found predominantly in soy products, has garnered significant attention within the scientific community for its pleiotropic effects on cellular signaling. Initially identified as a phytoestrogen, its biological activities are now understood to extend far beyond the modulation of estrogen receptors. This guide provides a comprehensive exploration of Genistein's molecular mechanisms of action, focusing on its role as a protein tyrosine kinase inhibitor and a modulator of key signaling cascades critical to cell proliferation, apoptosis, and angiogenesis. We will dissect the causality behind its interactions with molecular targets, detail the experimental methodologies required to validate these interactions, and present the data in a framework designed for researchers, scientists, and drug development professionals.

Introduction: Genistein - Beyond a Simple Phytoestrogen

Genistein (4',5,7-trihydroxyisoflavone) is a polyphenolic compound that has been the subject of thousands of studies due to its potential health benefits. Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), specifically showing a higher affinity for ERβ over ERα. This interaction underpins many of its physiological effects. However, to categorize Genistein solely as a phytoestrogen would be a significant oversimplification. At the micromolar concentrations achievable through diet or supplementation, Genistein exhibits profound inhibitory effects on a wide range of protein tyrosine kinases (PTKs), including the Epidermal Growth Factor Receptor (EGFR) kinase. This dual activity as both a selective estrogen receptor modulator (SERM) and a broad-spectrum tyrosine kinase inhibitor is central to its complex biological profile.

This guide will deconstruct these mechanisms, providing a granular view of the molecular interactions and the experimental workflows used to characterize them.

Primary Molecular Targets and Mechanistic Pathways

Genistein's cellular effects are not mediated by a single target but rather by its ability to engage multiple critical nodes within the cellular signaling network. The two most well-characterized and high-impact mechanisms are its inhibition of protein tyrosine kinases and its modulation of estrogen receptors.

Mechanism 1: Inhibition of Protein Tyrosine Kinases (PTKs)

The phosphorylation of tyrosine residues on substrate proteins is a fundamental switch that controls a vast array of cellular processes, including growth, differentiation, and metabolism. Aberrant PTK activity is a hallmark of many cancers, making these enzymes prime therapeutic targets. Genistein functions as an ATP-competitive inhibitor of several PTKs.

Causality of Inhibition: Genistein's planar isoflavone structure mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase domain. This competitive binding prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the substrate protein, thereby blocking the downstream signaling cascade.

Key PTK Targets: While Genistein is considered a broad-spectrum PTK inhibitor, it exhibits differential potency against various kinases. Its most notable targets include:

-

Epidermal Growth Factor Receptor (EGFR)

-

Src Kinase

-

Focal Adhesion Kinase (FAK)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

Signaling Pathway Modulation (EGFR Pathway): The inhibition of EGFR by Genistein serves as a paradigmatic example of its action. By blocking EGFR autophosphorylation, Genistein effectively neutralizes the initiation of multiple downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, both of which are central to cell survival and proliferation.

Diagram 1: EGFR Signaling Pathway Inhibition by Genistein

Caption: Genistein competitively inhibits ATP binding to the EGFR kinase domain.

Quantitative Data: Kinase Inhibitory Activity of Genistein

The efficacy of Genistein as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Kinase Target | IC50 Value (µM) | Source |

| Epidermal Growth Factor Receptor (EGFR) | 2-10 | Akiyama et al., 1987 |

| Src Kinase | 10-30 | Various Sources |

| Focal Adhesion Kinase (FAK) | ~25 | Various Sources |

| PDGFR Kinase | >100 | Various Sources |

Mechanism 2: Modulation of Estrogen Receptors (ERs)

Genistein's structural homology to estradiol enables it to bind to both estrogen receptor subtypes, ERα and ERβ. These receptors are ligand-activated transcription factors that, upon activation, bind to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their expression.

Causality of Modulation: Genistein exhibits a significantly higher binding affinity for ERβ compared to ERα (approximately 20 to 30-fold higher). This preferential binding is critical because ERα and ERβ often have opposing effects on gene transcription and cellular proliferation. For instance, in many breast cancer cell lines, ERα activation is pro-proliferative, whereas ERβ activation can be anti-proliferative. By preferentially activating ERβ, Genistein can exert anti-proliferative effects in certain cellular contexts.

Diagram 2: Genistein's Action on Estrogen Receptors

Caption: Genistein preferentially binds to ERβ to modulate gene expression.

Experimental Protocols for Mechanism Validation

To rigorously validate the proposed mechanisms of action, a series of well-defined experiments are required. These protocols are designed to be self-validating systems, with built-in controls to ensure data integrity.

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the IC50 value of Genistein for EGFR kinase.

Principle: This assay measures the ability of Genistein to inhibit the phosphorylation of a synthetic peptide substrate by recombinant human EGFR kinase domain. The amount of phosphorylation is quantified by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant EGFR kinase in kinase buffer.

-

Prepare a 2X solution of the peptide substrate and ATP in kinase buffer.

-

Prepare a serial dilution of Genistein (e.g., from 100 µM to 0.01 µM) in DMSO, followed by a final dilution in kinase buffer. Include a DMSO-only vehicle control.

-

-

Assay Plate Setup:

-

Add 5 µL of each Genistein dilution or vehicle control to wells of a 384-well white plate.

-

Add 10 µL of the 2X kinase solution to all wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction Initiation:

-

Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Add 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to the vehicle control.

-

Plot percent inhibition versus the log of Genistein concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Diagram 3: Workflow for In Vitro Kinase Inhibition Assay

Caption: Step-by-step workflow for determining the IC50 of a kinase inhibitor.

Conclusion and Future Directions

Genistein's mechanism of action is a compelling example of molecular promiscuity, where a single small molecule can elicit a complex biological response by engaging multiple, distinct targets. Its dual role as a PTK inhibitor and a SERM provides a rich field for further investigation and potential therapeutic development. The established inhibitory effects on EGFR and preferential binding to ERβ are the cornerstones of its activity.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Investigating derivatives of Genistein—such as a hypothetical "this compound"—could lead to compounds with enhanced potency or selectivity for specific kinase or receptor targets. The addition of an amino group could alter the molecule's hydrogen bonding capacity and overall polarity, potentially modifying its binding affinity within the ATP pocket of kinases or the ligand-binding domain of estrogen receptors.

-

Systems Biology Approaches: Utilizing phosphoproteomics and transcriptomics to obtain a global view of the cellular signaling changes induced by Genistein will help to uncover novel targets and pathways.

The protocols and mechanistic insights provided in this guide serve as a foundational framework for professionals seeking to explore, validate, and potentially exploit the complex pharmacology of Genistein and its future derivatives.

References

-

Title: The Phytoestrogen Genistein as an Estrogen Receptor Agonist and Antagonist Source: Journal of Steroid Biochemistry and Molecular Biology URL: [Link]

-

Title: Genistein, a specific inhibitor of tyrosine-specific protein kinases Source: The Journal of Biological Chemistry URL: [Link]

-

Title: Genistein: A Potent Inhibitor of EGF-Stimulated Tyrosine Kinase Activity Source: Biochemical and Biophysical Research Communications URL: [Link]

The Emergence of Aminogenistein Derivatives: A Technical Guide to Unlocking Novel Anticancer Bioactivity

Abstract

Genistein, a prominent isoflavone found in soy, has long been recognized for its potential in cancer chemoprevention and therapy.[1] Its pleiotropic effects stem from its ability to modulate a wide array of cellular signaling pathways, including those critical for cell proliferation, survival, and apoptosis.[2][3] However, to enhance its therapeutic index and overcome certain pharmacological limitations, the strategic chemical modification of the genistein scaffold is a key area of research. This technical guide delves into the rationale, synthesis, and comprehensive biological evaluation of a novel class of compounds: aminogenistein derivatives. We will explore the mechanistic underpinnings of their enhanced bioactivity and provide detailed, field-proven protocols for their assessment, offering a roadmap for researchers and drug development professionals in the oncology space.

Introduction: The Rationale for this compound Derivatives

Genistein exerts its anticancer effects by interacting with multiple molecular targets. It is known to inhibit the activation of crucial signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, which are frequently dysregulated in cancer.[2][4] Furthermore, genistein can induce cell cycle arrest and promote apoptosis by modulating the expression of key regulatory proteins.[2][3]

Despite these promising attributes, the clinical translation of genistein has been met with challenges, including suboptimal bioavailability. The introduction of an amino group to the genistein backbone to create "this compound" derivatives is a strategic approach to potentially enhance both the potency and drug-like properties of the parent molecule. The rationale for this derivatization is twofold:

-

Enhanced Biological Interactions: The introduction of a basic amino group can facilitate new ionic interactions with biological targets, such as the phosphate backbone of DNA or acidic residues in enzyme active sites, potentially leading to altered and more potent mechanisms of action.

-

Improved Physicochemical Properties: Amino functionalities can influence the solubility and membrane permeability of the molecule, which are critical parameters for bioavailability and cellular uptake.

This guide will focus on a hypothetical series of this compound derivatives where an amino moiety is introduced, for instance, at the C-6 or C-8 position of the A ring, or as an amino acid conjugate at the 7- or 4'-hydroxyl group.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be approached through several established methods in medicinal chemistry. The chosen synthetic route will depend on the desired position of the amino functionalization.

Synthesis of C-8 Aminoflavones via the Mannich Reaction

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons located on a carbon atom adjacent to a carbonyl group. In the context of flavonoids, this reaction can be used to introduce an aminomethyl group, typically at the C-8 position of the A ring.[5][6]

Reaction Scheme:

Caption: Synthetic workflow for an 8-aminomethyl genistein derivative via the Mannich reaction.

Detailed Protocol:

-

Dissolution: Dissolve genistein (1 equivalent) in a suitable solvent such as methanol or dimethylformamide (DMF).

-

Addition of Reagents: Add an excess of formaldehyde (e.g., 3-4 equivalents) and a secondary amine (e.g., dicyclohexylamine, 2-3 equivalents).[5]

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Synthesis of Genistein Amino Acid Derivatives

To enhance bioavailability and potentially target specific cellular uptake mechanisms, genistein can be conjugated with amino acids. This typically involves esterification at one of the hydroxyl groups.[7][8]

Reaction Scheme:

Caption: Two-step synthesis of a genistein-amino acid ester conjugate.

Detailed Protocol:

-

Intermediate Synthesis: React genistein (1 equivalent) with an appropriate bromo-intermediate (e.g., ethyl bromoacetate, 1.2 equivalents) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone. Reflux the mixture until the reaction is complete (monitored by TLC). After work-up, the intermediate is purified.

-

Condensation with Amino Acid Ester: The purified intermediate (1 equivalent) is then dissolved in a suitable solvent like DMF, and an amino acid ester hydrochloride (e.g., L-tryptophan methyl ester hydrochloride, 1.5 equivalents) and a base like triethylamine (2 equivalents) are added. The mixture is stirred at room temperature until completion. The product is then isolated and purified by column chromatography.[7]

In Vitro Biological Evaluation: A Comprehensive Assay Cascade

A tiered approach to the in vitro evaluation of novel this compound derivatives is crucial to comprehensively characterize their biological activity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial screening of the synthesized compounds is performed to assess their cytotoxic effects on cancer cell lines. The MTT assay is a reliable colorimetric method for this purpose.[9][10]

Experimental Workflow:

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

-

Treatment: Treat the cells with a range of concentrations of the this compound derivatives and the parent compound, genistein. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Data Presentation:

| Compound | Cell Line | IC50 (µM) at 48h |

| Genistein | MCF-7 | [Value] |

| This compound Derivative 1 | MCF-7 | [Value] |

| This compound Derivative 2 | MCF-7 | [Value] |

| Genistein | HeLa | [Value] |

| This compound Derivative 1 | HeLa | [Value] |

| This compound Derivative 2 | HeLa | [Value] |

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) is employed.[2][4]

Detailed Protocol:

-

Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

The effect of the this compound derivatives on cell cycle progression can be assessed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.[13]

Detailed Protocol:

-

Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Treatment | % G0/G1 | % S | % G2/M |

| Control | [Value] | [Value] | [Value] |

| Genistein | [Value] | [Value] | [Value] |

| This compound Derivative 1 | [Value] | [Value] | [Value] |

Mechanistic Insights: Signaling Pathway Modulation (Western Blotting)

To investigate the molecular mechanisms underlying the biological activity of the this compound derivatives, Western blotting can be used to examine their effects on key signaling pathways, such as the PI3K/Akt pathway.[14][15]

Experimental Workflow:

Caption: A typical workflow for Western blot analysis of signaling proteins.

Detailed Protocol:

-

Protein Extraction: Treat cells with the compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram:

Caption: Proposed inhibitory action of this compound derivatives on the PI3K/Akt signaling pathway.

Anti-Angiogenic Potential (Tube Formation Assay)

To assess the anti-angiogenic properties of the this compound derivatives, an in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) can be performed.[16][17]

Detailed Protocol:

-

Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.[1]

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the this compound derivatives.

-

Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures.

-

Visualization and Quantification: Visualize the tube formation using a microscope and quantify parameters such as the number of loops, tube length, and number of branching points.

Conclusion and Future Directions

The strategic derivatization of genistein to yield novel this compound compounds presents a promising avenue for the development of more effective anticancer agents. This technical guide provides a comprehensive framework for the synthesis and rigorous in vitro evaluation of these derivatives. The detailed protocols and workflows outlined herein are designed to ensure scientific integrity and reproducibility.

Future studies should focus on establishing a clear structure-activity relationship (SAR) for the synthesized this compound derivatives. Lead compounds identified through this in vitro cascade should then be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles. The ultimate goal is to identify a lead this compound candidate with superior anticancer activity and a favorable safety profile for further preclinical and clinical development.

References

-

Cellular and Molecular Mechanisms Modulated by Genistein in Cancer. (n.d.). MDPI. Retrieved from [Link]

-

Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. (n.d.). Spandidos Publications. Retrieved from [Link]

- Multi-targeted therapy of cancer by genistein. (2009). Cancer Letters, 269(2), 1-1.

-

Synthesis of aminoflavone hybrids with substituted 1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Angiogenesis Assays. (n.d.). ibidi. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Takechi, A., Takikawa, H., Miyake, H., & Sasaki, M. (2005). Synthesis of 3-Aminoflavones from 3-Hydroxyflavones via 3-Tosyloxy- or 3-Mesyloxyflavones. Chemistry Letters, 34(12), 1674-1675.

-

Zeng, L., et al. (2019). Synthesis and cytotoxic activity of 7,4'-O-modified genistein amino acid derivatives. ResearchGate. Retrieved from [Link]

-

Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2014). JoVE. Retrieved from [Link]

-

iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI. Retrieved from [Link]

-

Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi. Retrieved from [Link]

- Bioactivity of genistein: A review of in vitro and in vivo studies. (2015). Biomedicine & Pharmacotherapy, 74, 1-1.

- Cell Viability Assays. (2013). In Assay Guidance Manual.

-

MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6689.

-

Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

-

Synthesis and cytotoxic activity of 7,4'- O -modified genistein amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021). Journal of Molecular Structure, 1244, 130953.

-

Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]

- Synthesis and Biological Evaluation of Novel Genistein Amino Acid Ester Derivatives as Potential Anti‐Tumor Agents. (2019). Chemistry & Biodiversity, 16(5), e1900057.

- Flavones and Related Compounds: Synthesis and Biological Activity. (2022). Molecules, 27(5), 1609.

- A Review of the Synthesis and Biological Activity of Flavonoid Mannich Base Deriv

-

Cytotoxic activities of genistein and its amino acid derivatives 4a-4d. (n.d.). ResearchGate. Retrieved from [Link]

- Application of the Mannich reaction in the structural modification of natural products. (2023). RSC Advances, 13(31), 21543-21561.

- Węgrzyn, G., et al. (2010). Synthetic derivatives of genistein, their properties and possible applications. Acta Biochimica Polonica, 57(4), 423-435.

-

Use of the Mannich Reaction to Synthesize Spin-Labeled Derivatives of the Natural Flavonoid Dihydroquercetin. (n.d.). ResearchGate. Retrieved from [Link]

- Natural and Synthetic Flavonoid Derivatives with Potential Antioxidant and Anticancer Activities. (n.d.). Thesis.

- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1120, 67-80.

- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(16), 4165.

-

Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.). ResearchGate. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

Sources

- 1. corning.com [corning.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]

- 6. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. static.igem.org [static.igem.org]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. n-genetics.com [n-genetics.com]

- 17. ibidi.com [ibidi.com]

In-silico modeling of Aminogenistein-protein interactions

An In-Depth Technical Guide: In-Silico Modeling of Aminogenistein-Protein Interactions

Abstract

This compound, a derivative of the isoflavone genistein, has garnered interest for its potential therapeutic activities, including the inhibition of protein-tyrosine kinases like p56lck.[1] Understanding the atomic-level interactions between this compound and its protein targets is paramount for rational drug design and mechanism-of-action studies. In-silico modeling provides a powerful, cost-effective framework for predicting, simulating, and quantifying these interactions. This guide offers a comprehensive, technically-grounded walkthrough of the core computational methodologies used to model the interaction between this compound and a target protein. We will navigate the essential stages of system preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, emphasizing the causality behind protocol choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In-Silico Analysis

The biological activity of a small molecule like this compound is fundamentally dictated by its ability to recognize and bind to specific protein targets, thereby modulating their function. While experimental methods like X-ray crystallography provide invaluable high-resolution snapshots, they are often resource-intensive. Computational, or in-silico, approaches serve as a critical complement, enabling rapid screening, hypothesis generation, and dynamic analysis of molecular interactions.[2][3]

The primary objectives of modeling this compound-protein interactions are:

-

Pose Prediction: To determine the most likely three-dimensional orientation and conformation of this compound within the protein's binding site.[4]

-

Stability Assessment: To evaluate the dynamic stability of the this compound-protein complex over time in a simulated physiological environment.[5]

-

Affinity Estimation: To quantitatively predict the binding strength, which is crucial for ranking potential drug candidates.[6][7]

This guide will use the protein-tyrosine kinase p56lck, a known target of this compound, as a representative case study.[1]

The Computational Workflow: A Holistic Overview

A robust in-silico analysis is not a single experiment but a multi-stage pipeline. Each stage builds upon the last, progressively refining the model from a static prediction to a dynamic and energetically favorable representation of the molecular interaction.

Caption: Overall workflow for in-silico analysis of this compound-protein interactions.

Part 1: System Preparation (The Foundation of Accuracy)

The principle of "garbage in, garbage out" is acutely true in computational modeling. The accuracy of all subsequent steps is contingent upon the meticulous preparation of both the ligand (this compound) and the protein receptor.

Ligand Preparation Protocol

The goal is to convert a 2D representation of this compound into a 3D, energetically minimized structure with correct atom types and partial charges.

Step-by-Step Protocol:

-

Obtain 2D Structure: Source the this compound structure, for example, from the PubChem database or as a SMILES string (C1=C(c2ccc(cc2)N)Oc2ccc(cc2C1=O)O).[1]

-

Generate 3D Conformation: Use a tool like Open Babel or the RDKit to convert the 2D structure into an initial 3D conformation.

-

Protonation State: Determine the most likely protonation state at a physiological pH (e.g., 7.4). The amine group on this compound is a key consideration. This is a critical step, as protonation state directly affects hydrogen bonding capacity and electrostatic interactions.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF). This step relieves steric clashes and finds a low-energy conformation of the isolated ligand.

-

Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., using Gasteiger or AM1-BCC methods). Charges are fundamental to accurately modeling electrostatic interactions.

-

Save in Required Format: Save the final structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2.[8]

Protein Preparation Protocol

The goal is to clean a raw PDB structure, making it suitable for simulation by removing non-essential components and correcting structural artifacts.

Step-by-Step Protocol:

-

Obtain Protein Structure: Download the crystal structure of the target protein (e.g., p56lck) from the Protein Data Bank (PDB).

-

Remove Non-essential Molecules: Delete all crystallographic water molecules, co-solvents, and any co-crystallized ligands (unless being used for validation). Water molecules are typically removed for initial docking to simplify the calculation, though some advanced docking methods can account for key waters.[4]

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them according to the predicted protonation states of amino acid residues at physiological pH. This is essential for defining the hydrogen bond donor/acceptor network.

-

Assign Atomic Charges and Radii: Assign charges and van der Waals radii to each atom from a chosen force field (e.g., CHARMM36, AMBER).[9]

-

Handle Missing Residues/Loops: If the PDB structure has missing segments, they must be modeled using loop modeling software. For docking, it is often sufficient to ensure the binding site is complete. For MD simulations, a complete and stable structure is mandatory.

-

Save in Required Format: Save the cleaned receptor structure in the appropriate format (e.g., .pdbqt).

Part 2: Molecular Docking (Predicting the Handshake)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It involves sampling a vast number of potential binding poses and evaluating them with a scoring function, which estimates the binding affinity.[4][10]

The Causality Behind Docking Choices

-

Why a Search Space? We define a "docking box" or search space around the predicted binding site. This constrains the calculation to a biologically relevant area, saving immense computational time. If the binding site is unknown, a "blind docking" approach can be used where the search space encompasses the entire protein surface.

-

Scoring Functions: These are mathematical models that approximate the binding free energy. A lower score typically indicates a more favorable binding interaction.[10] It is crucial to understand that this score is an estimation and not a precise calculation of binding energy. Its primary utility is in ranking different poses and, with caution, different ligands.

Experimental Protocol: Docking with AutoDock Vina

-

Prepare Input Files: You will need the prepared protein (receptor.pdbqt) and ligand (this compound.pdbqt) files.

-

Define the Search Space: Using visualization software like UCSF Chimera or AutoDock Tools, identify the binding pocket and define the coordinates (center and dimensions) of the docking box.[10]

-

Configure Docking Parameters: Create a configuration file specifying the input files and search space coordinates.

-

Run the Simulation: Execute the docking run from the command line.[4] vina --receptor receptor.pdbqt --ligand this compound.pdbqt --config config.txt --out output_poses.pdbqt --log output_log.txt

-

Analyze Results: The output will contain several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[10] The top-ranked pose is the most probable binding mode according to the scoring function. A self-validating check involves re-docking a known ligand into its receptor and ensuring the predicted pose has a low Root Mean Square Deviation (RMSD) from the crystallographic pose.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from reference (Å) | Key Interacting Residues |

| 1 | -9.5 | 1.2 | LYS-273, MET-319, ASP-382 |

| 2 | -9.1 | 3.8 | GLU-288, VAL-255, ILE-317 |

| 3 | -8.8 | 4.5 | LYS-273, ALA-271, PHE-383 |

| A hypothetical table summarizing docking results. |

Part 3: Molecular Dynamics (Simulating Nature's Dance)

While docking provides a static image, MD simulations introduce motion, allowing us to observe the dynamic behavior of the this compound-protein complex in a simulated aqueous environment.[11] This step is crucial for validating the stability of the docked pose and understanding the nuanced, time-dependent interactions.[2][5]

Caption: The workflow for preparing and running a Molecular Dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview of the steps involved, which are detailed extensively in tutorials by experts like Dr. Justin A. Lemkul.[9][12]

-

Generate Ligand Topology: The standard protein force fields do not contain parameters for this compound. A topology file, which describes the bond lengths, angles, and charge parameters for the ligand, must be generated using a server like CGenFF or the antechamber suite.[8]

-

Build the Complex: Merge the coordinate files of the protein and the docked this compound.

-

System Setup:

-

Define a simulation box (e.g., a cube with 1.0 nm padding).

-

Fill the box with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[8]

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the solute, solvent, and ions.

-

Equilibration: Perform the simulation in two phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.[9] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

-

Production Run: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without restraints to collect trajectory data for analysis.

Trustworthiness: Analyzing the Trajectory

To trust the results, the system must be stable. Key metrics to analyze include:

-

RMSD (Root Mean Square Deviation): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable, plateauing RMSD indicates the complex has reached equilibrium.

-

RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues. High RMSF in loop regions is expected, while high fluctuation of the ligand or key binding site residues may indicate instability.

-

Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg suggests the protein is not unfolding.

Part 4: Binding Free Energy Calculations

The final analytical step is to calculate the binding free energy (ΔG_bind), a more accurate measure of affinity than the docking score.[13] Common "end-point" methods like MM/PBSA are computationally efficient, while more rigorous alchemical methods like Free Energy Perturbation (FEP) offer higher accuracy at a greater computational cost.[6][7][14]

MM/PBSA Method

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method calculates the binding free energy by averaging snapshots from the MD trajectory.[15]

Conceptual Formula: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is calculated as: G_x = E_MM + G_solvation - TΔS

-

E_MM: Molecular mechanics energy in the gas phase.

-

G_solvation: Solvation free energy (polar and non-polar contributions).

-

TΔS: Conformational entropy (often ignored due to high computational cost and potential for large errors).

This method provides a valuable estimation of binding affinity and can identify key residues contributing to the binding energy.

Conclusion: Synthesizing a Coherent Narrative

The in-silico pipeline described provides a multi-faceted view of the this compound-protein interaction. It begins with a high-throughput prediction of the binding pose (docking), progresses to a dynamic validation of the complex's stability (MD simulation), and culminates in a quantitative estimation of binding affinity (free energy calculations). Each step is a self-validating system: an unstable MD trajectory challenges the validity of the initial docked pose, and a poor binding free energy calculation may suggest that the chosen protein is not the correct target. By rigorously applying this workflow, researchers can generate robust, testable hypotheses to guide further experimental validation in the drug discovery process.

References

- Vertex AI Search. (2023, October 10). Guide for small molecule molecular docking.

- Broo, A., et al. In silico modelling of the interaction of flavonoids with human P-glycoprotein nucleotide-binding domain. PubMed.

- Gumbart, J. C., et al. (2013).

- Rossi, A. R.

- Ali, H., et al. (2025). An in-silico investigation of protein-ligand interactions involving dietary flavonoids targeting the nucleotide-binding domain 1 (NBD1) of multidrug resistance-associated protein 1 (MRP1) to overcome multidrug resistance in cancer. PubMed.

- Zain, R., et al. (2021). Free Energy Calculations for Protein–Ligand Binding Prediction.

- Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.

- Zain, R., et al. (2021). Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed.

- Aanand, S., & Sakthivel, R. (2020). In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2. PMC - NIH.

- Lemkul, J. A. Protein-Ligand Complex. MD Tutorials.

- ACS Fall. (2025).

- Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.

- Genç, H., et al. (2020, October 28). In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties. PubMed Central.

- Anisimov, V. M., & Cavasotto, C. N. (2012). DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Singh, T., et al. (2025, May 9).

- Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.

- Chemdiv. Compound this compound.

Sources

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]

- 7. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. static.igem.wiki [static.igem.wiki]

- 11. m.youtube.com [m.youtube.com]

- 12. Protein-Ligand Complex [mdtutorials.com]

- 13. pnas.org [pnas.org]

- 14. High-throughput protein-ligand binding free energy calculations with automated molecular dynamics thermodynamic integration protocol - American Chemical Society [acs.digitellinc.com]

- 15. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: Situating Aminogenistein within the Isoflavone Landscape

An In-Depth Technical Guide to the Discovery and Natural Sources of Aminogenistein Compounds

The isoflavonoid scaffold, a class of polyphenolic secondary metabolites, is a cornerstone of natural product chemistry and pharmacology. Within this class, genistein (4′,5,7-trihydroxyisoflavone) stands out as a compound of significant scientific interest, primarily sourced from legumes like soybeans.[1][2] Its structural similarity to mammalian estrogens allows it to exert a wide range of biological effects, from antioxidant and anti-inflammatory to potential anticancer activities.[1][2] This guide delves into the discovery and natural sources of a specific, less-common derivative: this compound.

Unlike its parent compound, this compound is not widely documented as a naturally occurring metabolite. The available data points to its identity as a synthetic or semi-synthetic derivative, where an amino group is introduced to the genistein backbone. This modification can significantly alter the molecule's physicochemical properties and biological activities. This guide, therefore, will first establish a firm understanding of the parent compound, genistein, and then extrapolate from established chemical and biological principles to provide a comprehensive technical overview of this compound. We will explore its likely synthetic origins, the hypothetical potential for its natural or microbial generation, and the methodologies required for its isolation and characterization.

Part 1: The Genistein Foundation: Discovery and Abundant Natural Sources

The journey into this compound begins with its precursor, genistein. First isolated in 1899 from the dyer's broom plant, Genista tinctoria, its widespread significance was not fully appreciated until its identification as a major component of soy (Glycine max).[1]

Primary Natural Sources: Genistein is predominantly found in plants belonging to the Fabaceae (legume) family. The concentration of genistein and its glycosides (e.g., genistin) can vary significantly based on the plant species, environmental conditions, and processing methods.

| Plant Source | Typical Genistein Content (mg/100g dry weight) | Primary Form(s) |

| Soybeans (Glycine max) | 50 - 200 | Genistin, Malonylgenistin, Genistein |

| Fava Beans (Vicia faba) | 1 - 5 | Genistein, Glycosides |

| Lupin (Lupinus sp.) | 2 - 10 | Genistein, Glycosides |

| Red Clover (Trifolium pratense) | 10 - 30 | Biochanin A (precursor) |

In its natural state, genistein often exists as a glycoside, primarily genistin (genistein-7-O-glucoside). This form is more water-soluble and is typically hydrolyzed by gut microflora in humans and animals to release the biologically active aglycone, genistein.[3]

Part 2: Biosynthesis of the Core Isoflavone Scaffold

Understanding the formation of this compound necessitates a grasp of the biosynthetic pathway of its genistein core. This process is a well-characterized branch of the phenylpropanoid pathway, primarily active in leguminous plants.[4]

The pathway begins with the amino acid L-phenylalanine, which undergoes a series of enzymatic conversions to produce a key intermediate, naringenin chalcone. A critical, legume-specific enzyme, isoflavone synthase (IFS), then catalyzes the rearrangement of the B-ring from the C2 to the C3 position of the heterocyclic C-ring, forming the characteristic isoflavone backbone.[5] Subsequent enzymatic modifications, including hydroxylation and dehydration, lead to the formation of genistein.

Caption: Biosynthetic pathway of genistein from L-phenylalanine.

Part 3: this compound: A Derivative Perspective

Discovery and Synthesis

Aminoflavonoids, including this compound, are generally not found in nature and are the products of chemical synthesis.[6] The discovery of this compound is therefore rooted in medicinal chemistry efforts to create analogues of genistein with improved pharmacological properties. The addition of an amino group can enhance water solubility, alter receptor binding affinity, and introduce new biological activities.[7]

Several synthetic strategies can be employed to produce this compound. A common approach involves the nitration of the genistein backbone, followed by the reduction of the nitro group to an amine. The position of the amino group can be directed by the choice of nitrating agents and reaction conditions.

Exemplary Synthetic Protocol (Hypothetical):

-

Protection of Hydroxyl Groups: The reactive hydroxyl groups on genistein are first protected, for instance, by methylation or acetylation, to prevent side reactions.

-